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Abstract
This guide details the analytical characterization of 2,4-Dibromo-3-chloro-6-methylphenol
(CAS: 1195357-86-8), a highly substituted halogenated cresol.[1][2] Due to the steric crowding

and electron-withdrawing nature of the bromine and chlorine substituents, this compound

presents unique challenges in separation and ionization compared to simple cresols.[2] This

protocol synthesizes established EPA methodologies for polyhalogenated phenols with specific

adaptations required for this congener, utilizing HPLC-UV/DAD for purity assessment, GC-MS

for isotopic identification, and NMR for structural validation.[1][2]

Introduction & Physicochemical Context
2,4-Dibromo-3-chloro-6-methylphenol is a pentasubstituted benzene derivative.[1][2]

Structurally, it is an ortho-cresol (2-methylphenol) core modified with bromine atoms at the 2-

and 4-positions (relative to the hydroxyl group) and a chlorine atom at the 3-position.[1][2]

Chemical Identity[1][2][4]
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IUPAC Name: 2,4-Dibromo-3-chloro-6-methylphenol[1][2][4]

CAS Number: 1195357-86-8[1][2][4][5]

Molecular Formula:

Molecular Weight: 300.37 g/mol [2][6]

Structure:

Position 1: Hydroxyl (-OH)[1]

Position 2: Bromine (-Br)[1]

Position 3: Chlorine (-Cl)[1]

Position 4: Bromine (-Br)[1]

Position 5: Hydrogen (-H)[1]

Position 6: Methyl (-CH

)[1]

Analytical Challenges
Acidity: The presence of three halogens significantly increases the acidity of the phenolic

proton compared to unsubstituted cresol (predicted pKa

6.0–7.0).[2] This necessitates pH control in LC mobile phases to prevent peak tailing.[2]

Isotope Pattern: The combination of two bromine atoms and one chlorine atom creates a

complex, characteristic mass spectral signature essential for identification.[2]

Oxidation Risk: Like all polyhalogenated phenols, the compound is susceptible to oxidation,

requiring careful sample handling.[2]

Physicochemical Properties Profile
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Property Value / Characteristic Relevance to Analysis

Appearance
White to off-white crystalline

solid
Visual inspection of purity.[1][2]

Solubility
Soluble in MeOH, MeCN,

DCM; Low in Water

Use MeCN or MeOH for stock

solutions.[1][2]

Log P (Predicted) ~4.2
Highly lipophilic; requires high

% organic in RP-HPLC.[1][2]

pKa (Predicted) ~6.5
Mobile phase must be acidic

(pH < 4) to keep neutral.

UV Maxima ~280 nm, ~215 nm
Primary detection

wavelengths.[2]

Method 1: High-Performance Liquid
Chromatography (HPLC-UV/DAD)[1]
Objective: Quantitative assay and purity determination. Rationale: Reverse-phase

chromatography is preferred.[1][2] Acidic modification of the mobile phase is critical to suppress

the ionization of the phenolic group, ensuring sharp peak shape and reproducible retention

times.[2]

Experimental Protocol
1. Instrumentation:

System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

Detector: Diode Array Detector (DAD).[2]

Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Zorbax Eclipse Plus C18.

[1][2]

2. Reagents:

Solvent A: Water + 0.1% Phosphoric Acid (
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) or 0.1% Formic Acid.[2]

Solvent B: Acetonitrile (HPLC Grade).[2]

3. Chromatographic Conditions:

Parameter Setting

Flow Rate 1.0 mL/min

Column Temp 30°C

Injection Volume 5 µL

Detection 280 nm (bw 4 nm), Ref 360 nm

Run Time 15 minutes

4. Gradient Program:

Time (min) % Solvent A (Acidic Water) % Solvent B (MeCN)

0.00 90 10

10.00 10 90

12.00 10 90

12.10 90 10

15.00 90 10

5. Sample Preparation:

Stock: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1.0 mg/mL).

Working: Dilute stock 1:10 with Water/MeCN (50:50) to 0.1 mg/mL.[2] Filter through 0.2 µm

PTFE filter.[2]

Data Analysis: Integrate the main peak at ~280 nm. Purity is calculated via % Area

Normalization.[2] Any peak eluting before the main peak likely corresponds to de-halogenated
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impurities or oxidation products (quinones).[2]

Method 2: GC-MS Characterization[1][2]
Objective: Structural confirmation via molecular ion and isotope pattern analysis. Rationale:

While phenols can be analyzed directly, the high boiling point and acidity of this congener may

cause tailing.[2] Silylation (TMS derivatization) is recommended for definitive structural

elucidation.

Experimental Protocol
1. Derivatization (TMS Method):

Take 100 µL of Stock Solution (1 mg/mL in MeCN).

Evaporate to dryness under Nitrogen (

).[2]

Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]

Add 50 µL Pyridine.[2]

Incubate at 60°C for 30 minutes.

Dilute with 900 µL Dichloromethane (DCM) prior to injection.[2]

2. GC-MS Parameters:

Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[1][2]

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless mode, 250°C.

Oven Program:

Initial: 60°C (hold 1 min).
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Ramp: 20°C/min to 280°C.[2][7]

Final: 280°C (hold 5 min).

MS Source: EI (70 eV), 230°C.[2]

Scan Range: 50–500 amu.[2]

3. Interpretation of Mass Spectrum: The derivatized compound (Trimethylsilyl ether) has a

formula of

.

Molecular Ion Cluster (

): Look for the cluster around m/z 372.[2]

Isotope Pattern:

The pattern is governed by 2 Bromines (

) and 1 Chlorine (

).

This creates a distinctive "multiplet" appearance spanning ~8 amu.[1][2]

M (372):

M+2 (374):

(Mixed Br) +

M+4 (376):

+ ...

Verification: The M+2 and M+4 peaks should be roughly equal in height and dominant,

characteristic of dibromo compounds.[2]

Fragment Ions:
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[M-15]+: Loss of Methyl from TMS group (m/z ~357).[2]

[M-Br]+: Loss of Bromine (m/z ~293).[1][2]

Method 3: Nuclear Magnetic Resonance (NMR)
Objective: Definitive confirmation of substitution pattern. Rationale: The substitution pattern

(2,4-dibromo-3-chloro-6-methyl) leaves only one aromatic proton.[1][2] This provides a very

simple, unambiguous diagnostic signal.

Experimental Protocol
1. Solvent: DMSO-

or CDCl

.[1][2] (DMSO is preferred to observe the phenolic proton).[2] 2. Instrument: 400 MHz or higher.
[1][2]

3. Expected Signals (

H NMR):

2.2–2.4 ppm (3H, s): Methyl group at position 6.

7.4–7.7 ppm (1H, s): Aromatic proton at position 5.[2]

Note: This is a singlet.[2][8] If the Cl/Br were in different positions (e.g., adjacent to H), you

might see coupling, but here the H is isolated between Br(4) and Me(6).

5.5–6.0 ppm (1H, s, broad): Phenolic -OH (Chemical shift varies with concentration and
solvent; typically >9 ppm in DMSO).[1]

4. Expected Signals (

C NMR):

Total of 7 Carbon signals.[2][9][5]

Aliphatic: ~15-20 ppm (Methyl).[1][2]
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Aromatic: 6 signals in the 110–160 ppm range.[2]

C-OH (Pos 1) will be most deshielded (~150 ppm).[2]

C-Br and C-Cl carbons will appear at distinct shifts typically upfield of the C-OH.[1][2]

Workflow Visualization

Sample: 2,4-Dibromo-
3-chloro-6-methylphenol

Sample Preparation
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Click to download full resolution via product page

Caption: Analytical workflow for the characterization of 2,4-Dibromo-3-chloro-6-
methylphenol, ensuring purity, identity, and structural validity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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